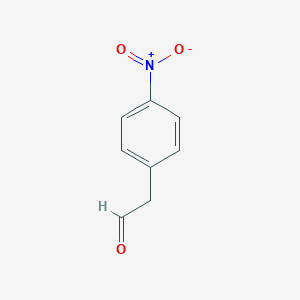

(4-硝基苯基)-乙醛

描述

"(4-Nitro-phenyl)-acetaldehyde" is a complex organic compound that plays a significant role in various chemical reactions and synthesis processes. Research has been conducted to understand its synthesis, molecular structure, chemical reactions, and properties.

Synthesis Analysis

The synthesis of compounds related to "(4-Nitro-phenyl)-acetaldehyde" involves various chemical reactions. One approach is the organocatalytic asymmetric Michael addition of aldehydes to β-nitroacrolein dimethyl acetal, leading to the formation of highly functionalized enantioenriched compounds containing two differentiated formyl groups along with a nitro moiety (Reyes et al., 2006).

Molecular Structure Analysis

The molecular structure and conformational behaviors of related molecules have been examined using density functional theory (DFT) methods. Studies such as those on 4-nitro-isonitrosoacetophenone (ninapH) provide insight into the structural properties, showing significant charge transfer within the molecule and highlighting its conformational stability (Kucuk et al., 2017).

Chemical Reactions and Properties

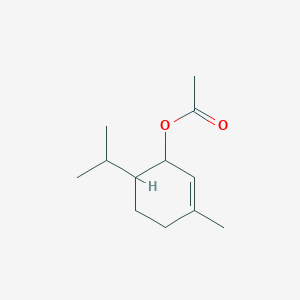

The reactivity and chemical properties of "(4-Nitro-phenyl)-acetaldehyde" derivatives have been explored in various studies. For instance, the organocatalytic kinetic resolution of activated nitroallylic acetates with aldehydes via conjugate addition-elimination showcases the compound's involvement in complex chemical transformations, leading to products with excellent enantioselectivities (Reddy & Chen, 2011).

Physical Properties Analysis

Research on related molecules, like the characterization of acetals/ketals under various mass spectrometric conditions, helps in understanding the physical properties of "(4-Nitro-phenyl)-acetaldehyde" derivatives. These studies provide valuable information on molecular weights and structural characteristics essential for further application and synthesis processes (Bhaskar et al., 2006).

Chemical Properties Analysis

The chemical stability and reaction capabilities of "(4-Nitro-phenyl)-acetaldehyde" derivatives have been demonstrated in various studies. For example, the use of bis(o-nitrophenyl)ethanediol as a photolabile protecting group for ketones and aldehydes indicates the compound's versatile chemical properties and stability under different conditions (Blanc & Bochet, 2003).

科学研究应用

合成和结构分析:

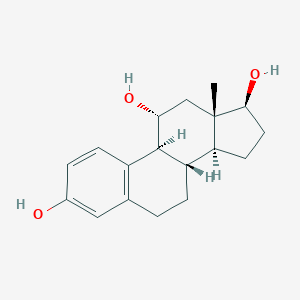

- (4-硝基苯基)-氧代乙醛肟是一种含有肟和α-羰基的肟类化合物,通过密度泛函理论(DFT)和光谱方法进行了合成和结构分析。该研究还探讨了其非线性光学(NLO)性质、细胞毒性效应以及与DNA和蛋白质结构的分子对接(Kucuk, Kaya, & Kaya, 2017)。

生物催化和化学反应:

- 利用表达4-氧代环戊烯酮互变异构酶的大肠杆菌构建了一个全细胞系统,用于对β-硝基苯乙烯进行乙醛的不对称Michael加成反应。该研究展示了在生物转化过程中出色的对映选择性和产物收率(Narancic, Radivojević, Jovanovic, Francuski, Bigovic, Maslak, Savić, Vasiljević, O’Connor, & Nikodinović-Runić, 2013)。

有机催化和合成:

- 研究了有机催化的醛类对β-硝基丙烯醛二甲基缩醛的不对称Michael加成反应,揭示了在形成富含功能性化合物时的高立体选择性和收率(Reyes, Vicario, Badía, & Carrillo, 2006)。

- 报道了一种新的亚胺肟类化合物(4-硝基苯基)-(1-苯基乙基亚胺)-乙醛肟(nppeieoH)的合成和分析。这项工作包括结构、光谱和量子化学研究,突出了其在非线性光学应用中的潜力(Kaya, Yilmaz, & Buyukgungor, 2016)。

化学合成方法:

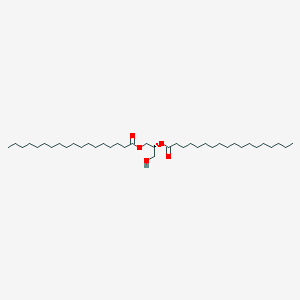

- 报道了一种合成方法,用于制备(2-乙酰氧基)烯丙基硝基化合物,其中包括(4-硝基苯基)-乙醛作为中间体。该过程包括一个四步程序,突出了这种化合物在合成化学中的多功能性(Gabrielli, Mariotti, Chiurchiù, Ballini, Petrini, & Palmieri, 2018)。

光谱研究和传感器开发:

- 合成了9-蒽醛-(4-硝基)苯基肼,并研究了其作为一种对氟离子具有高选择性的比色传感器的潜力。这项研究突出了(4-硝基苯基)-乙醛衍生物在开发敏感检测方法中的应用(Che, 2014)。

作用机制

Target of Action

It’s known that 4-nitrophenol, a similar compound, is a product of the enzymatic cleavage of several synthetic substrates such as 4-nitrophenyl phosphate and 4-nitrophenyl acetate . These substrates are used to assay various enzymes, suggesting that (4-Nitro-phenyl)-acetaldehyde may also interact with certain enzymes as its primary targets.

Mode of Action

The reduction of 4-nitrophenol, a related compound, to 4-aminophenol is a commonly used model reaction to assess the catalytic activity of metallic nanoparticles . This reaction is considered both a potentially important step in industrial water treatment and an attractive, commercially relevant synthetic pathway

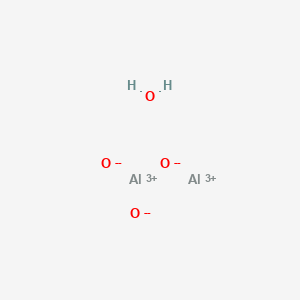

Biochemical Pathways

This reduction is considered a universally accepted model catalytic reaction due to the easy measurement of kinetic parameters . The reduction of 4-nitrophenol is affected by various parameters, including the size and structure-dependent catalytic activity, structural chemistry of the active nanoparticles, reconstruction of nanoparticles surface, and functions of diffusion to control catalytic activity .

Pharmacokinetics

For example, the drug-likeness and ADME-Toxicity properties of p-Nitrophenyl hydrazones were evaluated . The results showed that these compounds passed Lipinski’s, Egan’s, Veber’s, Muegge’s, and Ghose’s rules, indicating good drug-like properties .

Result of Action

The reduction of 4-nitrophenol to 4-aminophenol is a commonly used model reaction to assess the catalytic activity of metallic nanoparticles . This reaction is considered both a potentially important step in industrial water treatment and an attractive, commercially relevant synthetic pathway

Action Environment

It’s known that the solvent used in the reduction of 4-nitrophenol, a related compound, can significantly affect the reaction kinetics . For example, the addition of methanol, ethanol, or isopropanol to the reaction mixture leads to a dramatic decrease in the reaction rate . Therefore, it’s plausible that the action, efficacy, and stability of (4-Nitro-phenyl)-acetaldehyde may also be influenced by environmental factors such as the solvent used.

属性

IUPAC Name |

2-(4-nitrophenyl)acetaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO3/c10-6-5-7-1-3-8(4-2-7)9(11)12/h1-4,6H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDXLKCBBPVHYSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC=O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60471616 | |

| Record name | (4-Nitrophenyl)acetaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60471616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1460-05-5 | |

| Record name | (4-Nitrophenyl)acetaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60471616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

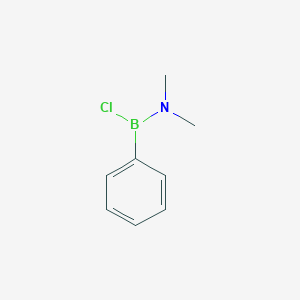

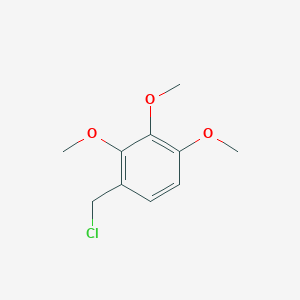

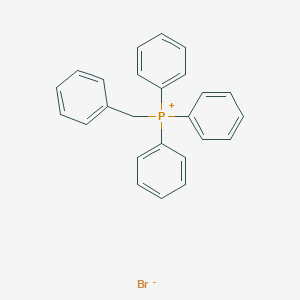

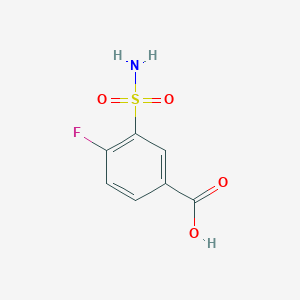

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(Z)-[(2Z)-2-[(2,4-Dinitrophenyl)hydrazinylidene]cyclohexylidene]amino]-2,4-dinitroaniline](/img/structure/B74114.png)

![2-Benzo[f]quinolin-3-yl-1,3-dioxoindene-4,5-disulfonic acid](/img/structure/B74120.png)